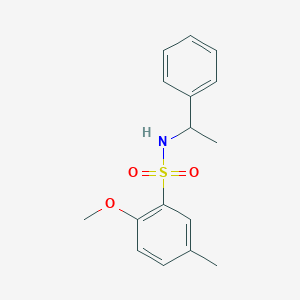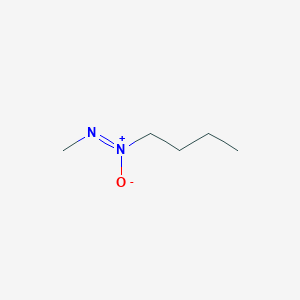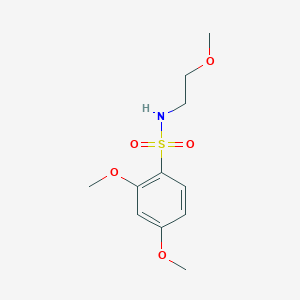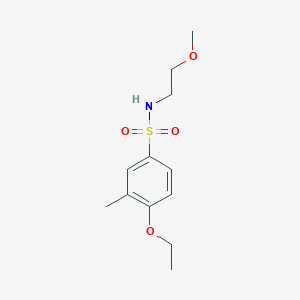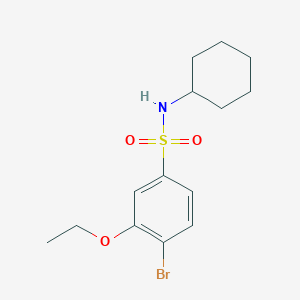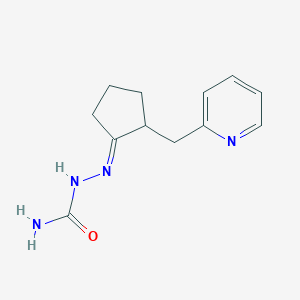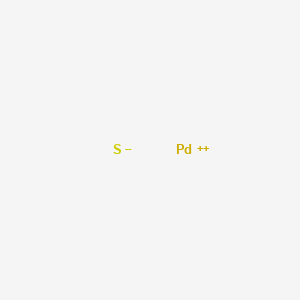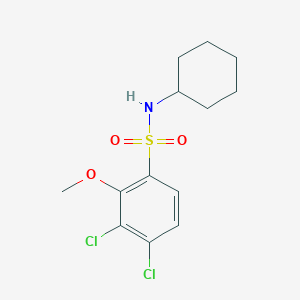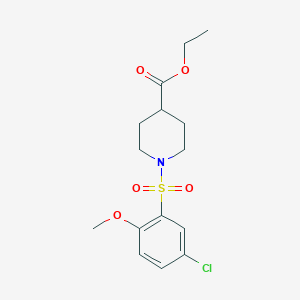
Lithium tetraborate
Descripción general
Descripción
Lithium tetraborate, also known as lithium borate, is an inorganic compound with the formula Li2B4O7 . It is a colorless solid used in making glasses and ceramics . Its structure consists of a polymeric borate backbone, with Li+ centers bound to four and five oxygen ligands .
Synthesis Analysis
The synthesis of lithium tetraborate can be achieved in the presence of carbon dioxide (CO2) in an aqueous phase . A two-step process has been developed, which includes an aqueous phase reaction of lithium carbonate and boric acid in the presence of CO2 at different pressures . The second step involves the crystallization and thermal treating of the product obtained from step one at temperatures between 300 and 400°C for 1 hour .Molecular Structure Analysis
The reliability of various quantum-chemical approaches for the calculation of bulk properties of lithium tetraborate Li2B4O7 was examined . Lattice parameters and the electronic structure obtained with density-functional theory (DFT), with DFT−Hartree−Fock (HF) hybrid methods, and with the semiempirical method MSINDO were compared to available experimental data .Chemical Reactions Analysis
Lithium tetraborate is often used in spectrometry as a fusion flux for sample preparation . Samples prepared using a lithium tetraborate fusion flux are highly accurate . When using a fusion flux for sample preparation, there are specific considerations that must be made to ensure the best sample .Physical And Chemical Properties Analysis
Lithium tetraborate has a molar mass of 169.11 g/mol . It appears as a white powder with a density of 2.4 g/cm3 in solid form . It is moderately soluble in water and has a melting point of 917 °C .Aplicaciones Científicas De Investigación
Neutron Scintillation Detection
Lithium tetraborate is utilized as a neutron scintillation detector due to its ability to sustain a nuclear reaction and detect neutrons. It’s particularly valuable in physics research where neutron detection is crucial .
Thermoluminescence Dosimetry
This compound is significant in the field of thermoluminescence dosimetry. It’s used for measuring ionizing radiations and is especially beneficial due to its human tissue equivalence, making it ideal for clinical applications and radiation therapy .
Analytical Reagent in ICP-AES
Lithium tetraborate serves as an analytical reagent for the analysis of major and trace elements in various materials, including coal fly ashes and environmental samples, when using inductively coupled plasma atomic emission spectrometry (ICP-AES) .
Borax Fusion Method
In geochemical analysis, Lithium tetraborate is employed in the borax fusion method to modify mineral powder samples for analysis by Wavelength Dispersive X-Ray Fluorescence (WDXRF) Spectroscopy .
Manufacture of Glasses and Ceramics
It acts as an ingredient in the manufacture of glasses and ceramics, where its properties help in forming the desired material structures .
Pyroelectric and Piezoelectric Applications
Lithium tetraborate is recognized for its pyroelectric and piezoelectric properties, making it a potential material for pressure sensors and surface acoustic wave (SAW) devices .
Mecanismo De Acción
Target of Action
Lithium tetraborate (Li2B4O7) primarily targets neutron detection applications . It has a large neutron capture cross-section due to the presence of 10B and 6Li isotopes . The compound can be enriched with these isotopes, and it readily accepts the incorporation of dopants such as Cu, Ag, and rare earth elements . These dopants enhance the luminescence by increasing recombination sites and adding luminescence lines .
Mode of Action
Lithium tetraborate interacts with its targets by capturing neutrons. The compound’s electronic structure and translucent nature make it an effective scintillator medium . The inclusion of rare earth dopants in the Li+ sites improves the luminescent properties and the neutron detection efficiency of Li2B4O7 .
Biochemical Pathways
The biochemical pathways affected by lithium tetraborate are primarily related to its luminescent properties. The compound’s interaction with neutrons and the subsequent recombination of electrons at the dopant sites result in the emission of light . This luminescence is a key aspect of its function in neutron detection applications .
Result of Action
The primary result of lithium tetraborate’s action is the emission of light upon neutron capture . This luminescence, enhanced by the presence of dopants, allows for effective neutron detection . Additionally, lithium tetraborate demonstrates significant structural stability at high temperatures .
Action Environment
The action of lithium tetraborate can be influenced by environmental factors such as temperature and pressure . The compound exhibits significant structural stability at high temperatures and pressures, which can affect its luminescent properties and, consequently, its efficacy in neutron detection .
Safety and Hazards
Direcciones Futuras
Lithium tetraborate shows promise as a scintillator medium for neutron detection applications . The inherently large neutron capture cross-section due to 10B and 6Li isotopes and the ease with which Li2B4O7 can be enriched with these isotopes, combined with the facile inclusion of rare earth dopants, are expected to improve the luminescent properties, as well as the neutron detection efficiency, of Li2B4O7 .
Propiedades
IUPAC Name |
dilithium;[oxido(oxoboranyloxy)boranyl]oxy-oxoboranyloxyborinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B4O7.2Li/c5-1-9-3(7)11-4(8)10-2-6;;/q-2;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHMSSXLYVAENJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].B(=O)OB([O-])OB([O-])OB=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4Li2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1303-94-2 (Li2-B4O7 5H2O), 13453-69-5 (lithium-BHO2[1:1]) | |
| Record name | Lithium borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
169.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium tetraborate | |
CAS RN |
12007-60-2 | |
| Record name | Lithium borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boron lithium oxide (B4Li2O7) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Q & A
Q1: What is the molecular formula and weight of lithium tetraborate?
A1: Lithium tetraborate has the molecular formula Li₂B₄O₇ and a molecular weight of 169.11 g/mol.
Q2: What is the crystal structure of lithium tetraborate?
A2: At room temperature, lithium tetraborate crystallizes in a tetragonal crystal structure. []
Q3: What spectroscopic techniques are useful for characterizing lithium tetraborate?
A3: Various spectroscopic methods can be employed, including: * X-ray Diffraction (XRD): Provides information about the crystal structure and phase purity. [, , ] * Fourier Transform Infrared Spectroscopy (FTIR): Reveals information about the bonding structure, particularly the presence of BO₃ and BO₄ units. [, ] * Raman Spectroscopy: Complementary to FTIR, offering additional insights into vibrational modes and structural units. [] * Electron Paramagnetic Resonance (EPR): Useful for studying paramagnetic defects and dopant ions within the crystal lattice. [, , ] * Extended X-ray Absorption Fine Structure (EXAFS): Provides information about the local coordination environment and bond lengths around specific atoms, such as dopants. [, ]
Q4: How does the surface structure of lithium tetraborate vary?
A4: Lithium tetraborate exhibits different surface terminations depending on the crystallographic orientation. The (110) surface displays occupied electronic states within the band gap, while the (100) surface is dominated by unoccupied surface states within the gap. These distinct surface states influence the material's electronic properties. []
Q5: How do the mechanical properties of lithium tetraborate glass compare to its crystalline form?
A5: Nanoindentation studies reveal that lithium tetraborate glass exhibits lower hardness and Young's modulus compared to its single crystal counterpart. This difference indicates a lower resistance of the amorphous glass structure to elastic and plastic deformation. [, ]
Q6: Why is lithium tetraborate considered for radiation dosimetry?
A6: Lithium tetraborate exhibits thermoluminescence (TL), meaning it emits light upon heating after being exposed to ionizing radiation. This property, along with its tissue-equivalent composition, makes it suitable for measuring radiation doses. [, , ]
Q7: What makes lithium tetraborate promising for neutron detection?
A7:
High Neutron Capture Cross-Section: The presence of ⁶Li and ¹⁰B isotopes, which have high neutron capture cross-sections, makes it efficient in capturing neutrons. [, ]* Scintillation Properties: Upon neutron capture, lithium tetraborate exhibits scintillation, emitting light that can be detected and analyzed. [, ] * Translucency:* The wide band gap of lithium tetraborate makes it highly translucent, allowing efficient extraction of the scintillation light. []
Q8: How can the neutron capture efficiency of lithium tetraborate be enhanced?
A8: Doping lithium tetraborate with rare earth elements, such as Gd, can enhance neutron capture efficiency. The rare earth dopants, occupying Li+ sites, contribute to a higher neutron absorption cross-section. []
Q9: What role does doping play in the luminescent properties of lithium tetraborate?
A9: Doping lithium tetraborate with transition metals (e.g., Cu, Ag, Mn) or rare earth ions (e.g., Eu3+, Tb3+) significantly influences its luminescent properties. These dopants can create defect sites within the crystal lattice, acting as trapping and recombination centers for charge carriers. This interaction leads to characteristic luminescence emissions upon excitation. [, , , , , , ]
Q10: What is the significance of lithium tetraborate in X-ray fluorescence spectroscopy (XRFS)?
A10: Lithium tetraborate serves as a flux in XRFS sample preparation. It forms a homogeneous glass upon melting with the sample, eliminating matrix effects and enabling accurate elemental analysis. [, , , , , ]
Q11: How is lithium tetraborate employed in surface acoustic wave (SAW) devices?
A11: Lithium tetraborate is investigated as a substrate material for SAW devices due to its: * High electromechanical coupling coefficient: Enables efficient conversion between electrical and acoustic energy, crucial for SAW device performance. [, ] * Low temperature coefficient of SAW velocity: Ensures stable operation over a range of temperatures. [, , ]
Q12: What are the advantages of using lithium tetraborate in nonlinear optics?
A12: Lithium tetraborate is attractive for nonlinear optical applications due to its: * Wide Transparency Range: Allows efficient transmission of both fundamental and generated wavelengths, especially in the ultraviolet (UV) region. [, ] * High Damage Threshold: Enables handling high-power laser beams without damage, crucial for nonlinear optical processes. [, ]
Q13: How is lithium tetraborate used in second harmonic generation (SHG)?
A13: Lithium tetraborate is employed in whispering gallery resonators (WGRs) for SHG. These resonators enhance light intensity within a small volume, enabling efficient frequency doubling even with materials possessing small nonlinear coefficients. [, ]
Q14: What are the common methods for synthesizing lithium tetraborate?
A14:* Solid-State Reaction: Involves high-temperature reactions between lithium and boron oxide precursors. []* Hydrothermal Synthesis: Crystals are grown from aqueous solutions at elevated temperatures and pressures. [, ]* Water/Solution Assisted Synthesis: Uses water or solutions to facilitate the formation of lithium tetraborate nanocrystals. []
Q15: What challenges are associated with the hydrothermal growth of lithium tetraborate?
A15: Hydrothermal growth often yields lithium gamma-metaborate (LiBO₂) as a more thermodynamically stable phase. Achieving pure lithium tetraborate requires careful control of reaction parameters and an understanding of the kinetic factors governing crystal growth. []
Q16: How does carbon dioxide influence the synthesis of lithium tetraborate?
A16: Introducing carbon dioxide during the aqueous phase reaction of lithium carbonate and boric acid can enhance the dissolution rate of the reactants. This process facilitates faster and potentially more controlled synthesis of lithium tetraborate. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Methoxy-5-methylphenyl)sulfonyl]indoline](/img/structure/B224881.png)
